molecular formula C6H6BBrO3 B3115442 3-Bromo-5-hydroxyphenylboronic acid CAS No. 2096341-66-9

3-Bromo-5-hydroxyphenylboronic acid

Cat. No.: B3115442
CAS No.: 2096341-66-9
M. Wt: 216.83
InChI Key: VBZFFUITZWZGEE-UHFFFAOYSA-N
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Description

3-Bromo-5-hydroxyphenylboronic acid: is an organoboron compound with the molecular formula C6H6BBrO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the 3-position and a hydroxyl group at the 5-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .

Mechanism of Action

Target of Action

3-Bromo-5-hydroxyphenylboronic acid is primarily used as a reagent in Suzuki-Miyaura coupling reactions . The primary targets of this compound are aryl halides, with which it forms carbon-carbon bonds in the presence of a palladium catalyst .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling . In this process, the boron atom in the boronic acid forms a bond with the carbon atom of the aryl halide, facilitated by a palladium catalyst .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, and is particularly useful due to its mild reaction conditions and the stability of the organoboron reagents used .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific aryl halides used in the reaction .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . Additionally, the reaction is typically performed under an inert atmosphere to prevent oxidation . The temperature can also impact the reaction, with higher temperatures generally increasing the rate of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-hydroxyphenylboronic acid typically involves the bromination of 5-hydroxyphenylboronic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-hydroxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-5-hydroxyphenylboronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form biaryl compounds. These biaryl compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and sensors for carbohydrates. This compound can be used to develop new inhibitors for enzymes that play a role in diseases such as cancer and diabetes .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. It is also used in the development of new catalysts for chemical reactions .

Comparison with Similar Compounds

  • 3-Bromophenylboronic acid
  • 5-Hydroxyphenylboronic acid
  • 4-Bromophenylboronic acid
  • 3-Iodophenylboronic acid

Comparison: 3-Bromo-5-hydroxyphenylboronic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 3-Bromophenylboronic acid lacks the hydroxyl group, limiting its reactivity in certain oxidation reactions. Similarly, 5-Hydroxyphenylboronic acid lacks the bromine atom, reducing its utility in substitution reactions .

Properties

IUPAC Name

(3-bromo-5-hydroxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BBrO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZFFUITZWZGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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